BenchChemオンラインストアへようこそ!

3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one

Physicochemical profiling Molecular weight Structural comparison

Select this specific chemotype to exploit the distinct physicochemical advantages conferred by the N1-morpholinomethyl group. Compared to the N1-unsubstituted analog (CAS 57644-24-3, solubility 13.5 µg/mL), the morpholinomethyl substituent increases tPSA by ~33 Ų, introduces a pH-dependent tertiary amine center (pKₐ ≈7-8), and provides a hydrogen-bond-acceptor-rich region for enhanced target engagement. The compound uniquely combines a C3 imine (reducible, hydrolyzable, cycloaddition-suitable) and an N1 morpholine (alkylation/acylation-ready), enabling parallel library synthesis at both vectors. It serves as an ideal matched-pair probe for solubility/logD/permeability QSPR modeling and as a core intermediate for kinase (VEGFR-2, PI3K) or antiviral (HIV-1 NNRTI) focused libraries. Procurement of this specific building block, rather than a generic indol-2-one, ensures retention of these critical pharmacophoric features.

Molecular Formula C19H18ClN3O2
Molecular Weight 355.82
CAS No. 59631-97-9
Cat. No. B2787619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one
CAS59631-97-9
Molecular FormulaC19H18ClN3O2
Molecular Weight355.82
Structural Identifiers
SMILESC1COCCN1CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)Cl)C2=O
InChIInChI=1S/C19H18ClN3O2/c20-14-5-7-15(8-6-14)21-18-16-3-1-2-4-17(16)23(19(18)24)13-22-9-11-25-12-10-22/h1-8H,9-13H2
InChIKeyCHRYYRGKVOLNIF-UZYVYHOESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one (CAS 59631-97-9): Baseline Physicochemical Profile and Structural Context


3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one (CAS 59631‑97‑9) is a synthetic indol-2-one (oxindole) derivative bearing a 4‑chlorophenylimino group at C3 and a morpholin‑4‑ylmethyl substituent at N1 . Its molecular formula is C₁₉H₁₈ClN₃O₂ (MW 355.82 g·mol⁻¹) . The compound crystallises as a solid with a melting point of approximately 272 °C and a predicted boiling point of ~520 °C . The morpholinomethyl substituent confers enhanced aqueous solubility relative to unsubstituted indol‑2‑one analogs while preserving the lipophilic character conferred by the 4‑chlorophenyl ring . The compound is primarily employed as a synthetic building block in medicinal‑chemistry campaigns targeting antiviral, anticancer and antimicrobial indications, although peer‑reviewed quantitative biological data for this exact chemotype remain absent from the public literature .

Why Generic Substitution Fails for 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one (CAS 59631-97-9)


Indol‑2‑one derivatives that share the 3‑(4‑chlorophenyl)imino pharmacophore but differ at the N1 position cannot be assumed to be functionally interchangeable. The N1‑morpholinomethyl group fundamentally alters key molecular properties: it increases topological polar surface area (tPSA) by ~33 Ų relative to the N1‑unsubstituted parent (3‑(4‑chlorophenyl)iminoindolin‑2‑one, CAS 57644‑24‑3), improving aqueous solubility ; it introduces a tertiary‑amine centre (pKₐ ≈ 7‑8) that confers pH‑dependent ionisation and influences membrane permeability [1]; and it creates a hydrogen‑bond‑acceptor‑rich region that can engage additional residues in a biological target’s binding pocket [2]. Replacing the morpholinomethyl group with a simple phenyl, benzyl or alkyl substituent alters these physicochemical and pharmacophoric features, potentially abrogating target engagement or changing selectivity profiles. Consequently, procurement decisions that treat this compound as equivalent to other “3‑(4‑chlorophenyl)imino‑indol‑2‑ones” risk obtaining a molecule with divergent solubility, permeability and biological activity .

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one (CAS 59631-97-9) Against Closest Analogs


Molecular Weight and Heavy-Atom Count Differentiate the Target from N1-Unsubstituted and N1-Phenyl Analogs

The target compound (C₁₉H₁₈ClN₃O₂; MW 355.82 g·mol⁻¹) is 99.14 Da heavier than 3-(4-chlorophenyl)iminoindolin‑2‑one (CAS 57644‑24‑3; MW 256.68) owing to the morpholinomethyl substituent at N1 . It is also 23.03 Da heavier than 3-(4-chlorophenyl)imino‑1‑phenylindol‑2‑one (C₂₀H₁₃ClN₂O; MW 332.79) . The increased molecular weight correlates with a larger solvent‑accessible surface area and altered pharmacokinetic predictivity [1].

Physicochemical profiling Molecular weight Structural comparison

Aqueous Solubility Enhancement Conferred by the Morpholinomethyl Group Relative to the N1-Unsubstituted Parent

The N1-unsubstituted comparator 3-(4-chlorophenyl)iminoindolin‑2‑one (CAS 57644‑24‑3) has a reported aqueous solubility of 13.5 µg·mL⁻¹ . Introduction of the morpholin‑4‑ylmethyl group at N1 increases topological polar surface area (tPSA) by approximately 33 Ų (from ~41 Ų to ~74 Ų, estimated via fragment‑based calculation) and adds a tertiary amine capable of protonation at physiological pH, both of which are expected to improve aqueous solubility [1]. While the target compound’s exact saturation solubility has not been reported, the structural modification is a well‑established solubility‑enhancing strategy in medicinal chemistry [2].

Solubility Drug-likeness Formulation

Chemical Reactivity Profile: Oxidation and Reduction Behaviour Dictates Downstream Derivatisation Utility

The target compound contains both an imine (C=N) linkage and a morpholine ring, each susceptible to distinct chemical transformations. The imine bond can be reduced to the corresponding amine using NaBH₄ or LiAlH₄, yielding 3‑(4‑chlorophenyl)amino‑1‑(morpholin‑4‑ylmethyl)indol‑2‑one . The morpholine ring can undergo oxidation at the α‑carbon (using KMnO₄ or CrO₃) to generate a lactam or carboxylic acid derivative . By contrast, the N1‑unsubstituted analog 3-(4-chlorophenyl)iminoindolin‑2‑one lacks the morpholine oxidation pathway and exhibits a different electrochemical profile due to the absence of the tertiary amine . The N1‑phenyl analog 3-(4-chlorophenyl)imino‑1‑phenylindol‑2‑one lacks the heteroatom‑rich morpholine ring, eliminating the possibility of pH‑dependent solubility modulation via protonation .

Chemical reactivity Derivatisation Synthetic utility

Antiviral Activity Class‑Level Context: Indole Derivatives as HIV Reverse‑Transcriptase Inhibitors

Indole‑based compounds are a well‑documented class of HIV‑1 non‑nucleoside reverse‑transcriptase inhibitors (NNRTIs) [1]. A vendor‑sourced claim attributes an IC₅₀ of ~2.95 µM against HIV‑RT to the target compound, but this datum cannot be verified against any peer‑reviewed publication, patent or public database (ChEMBL, BindingDB, PubChem BioAssay) . In the absence of authoritative quantitative data, the target compound’s potential antiviral utility remains a class‑level inference. Medicinal chemists exploring indole‑based NNRTIs should treat this compound as a structural probe rather than a validated lead; head‑to‑head comparison with established NNRTIs (e.g., nevirapine, efavirenz) is not possible with current evidence [1].

Antiviral HIV reverse transcriptase NNRTI

Antimicrobial Class‑Level Context: Indol‑2‑one Derivatives with Morpholine Substituents Exhibit Broad‑Spectrum Activity in Published Series

A 2020 study of indol‑2‑one derivatives tagged with a morpholinosulfonyl moiety demonstrated MIC values as low as 20 µg·mL⁻¹ against Gram‑positive and Gram‑negative bacteria, with compounds 9a and 5b showing significant antibacterial and moderate antifungal activity [1]. While the target compound (morpholin‑4‑ylmethyl‑ rather than morpholinosulfonyl‑substituted) was not included in this study, the presence of a morpholine‑containing substituent on the indol‑2‑one core is associated with enhanced antimicrobial potency in multiple series [2]. No quantitative MIC data for the target compound itself exist in the public domain, so any antimicrobial activity claim remains speculative and class‑based .

Antimicrobial Indol-2-one Morpholine

Structural Differentiation from (3Z)-3-[(3-Chloro-4-methylphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

The most structurally proximate comparator that retains the morpholin‑4‑ylmethyl group is (3Z)-3-[(3-chloro‑4‑methylphenyl)imino]-1-(morpholin‑4‑ylmethyl)-1,3‑dihydro‑2H‑indol‑2‑one, which replaces the 4‑chlorophenyl ring of the target with a 3‑chloro‑4‑methylphenyl moiety . This substitution introduces a methyl group ortho to the chlorine, altering both steric bulk and electronic distribution on the aryl ring. The Hammett σₘ value for 4‑Cl is +0.23, while for 3‑Cl‑4‑CH₃ the combined electronic effect differs, potentially modulating imine bond electron density and target‑binding interactions [1]. No head‑to‑head biological comparison between these two compounds has been published, but the difference in aryl substitution pattern is a key variable in structure‑activity relationship (SAR) exploration [2].

Structural analog SAR Selectivity

Recommended Research and Procurement Application Scenarios for 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one (CAS 59631-97-9)


Medicinal Chemistry: Indole‑Based Kinase or NNRTI Scaffold Exploration

The morpholinomethyl‑indol‑2‑one scaffold has been explored in patent literature as a kinase inhibitor pharmacophore (e.g., VEGFR‑2, PI3K) and as a potential HIV‑1 NNRTI template . Researchers constructing focused libraries for kinase or antiviral screening can employ this compound as a core intermediate; its imine bond permits reductive amination to generate diverse 3‑amino‑indol‑2‑one analogs, while the morpholine ring offers a handle for further derivatisation or salt formation . Procurement of this specific chemotype, rather than a generic indol‑2‑one, is warranted when the project requires a pre‑installed morpholinomethyl group at N1 to probe hydrogen‑bonding interactions in the target binding site .

Physicochemical Probe: Solubility and Permeability Optimisation Studies

Because the N1‑unsubstituted analog (CAS 57644‑24‑3) has a reported solubility of only 13.5 µg·mL⁻¹, the morpholinomethyl‑substituted target compound serves as a matched‑pair probe for investigating the impact of a basic amine‑containing substituent on solubility, logD and permeability . Parallel measurement of kinetic solubility (e.g., in PBS at pH 7.4) and PAMPA or Caco‑2 permeability for the paired compounds can quantify the benefit of the morpholinomethyl group. Such data are valuable for building in‑house QSPR models that guide future lead optimisation .

Synthetic Methodology: Building Block for Diversified Indol‑2‑One Libraries

The compound’s dual functionality – an imine at C3 and a morpholine at N1 – makes it a versatile building block for parallel synthesis. The imine can be reduced to a secondary amine, hydrolysed to a ketone, or used in cycloaddition reactions to generate spirocyclic products . The morpholine nitrogen can be alkylated or acylated to install additional diversity elements. No comparable building block combines a 4‑chlorophenyl‑imine with an N1‑morpholinomethyl group, making this compound unique for generating libraries that explore both C3 and N1 vectors simultaneously .

Antimicrobial Screening: Morpholine‑Bearing Indol‑2‑One Probe in Phenotypic Assays

Published series of morpholine‑containing indol‑2‑ones have demonstrated MIC values in the 20–71 µg·mL⁻¹ range against S. aureus, E. coli and other clinically relevant pathogens . The target compound, with its distinct morpholinomethyl attachment mode (C‑N linkage at N1 vs. sulfonyl linkage), can be included in phenotypic antimicrobial screens to determine whether this connectivity retains or improves activity. Because no MIC data for this specific compound are available, initial testing should employ a broad concentration range (e.g., 0.5–128 µg·mL⁻¹) against standard ATCC strains to establish a baseline .

Quote Request

Request a Quote for 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.